6-Fluoronicotinimidamide hydrochloride
Overview
Description
6-Fluoronicotinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClFN3 and a molecular weight of 175.59 g/mol It is a derivative of nicotinamide, where a fluorine atom is substituted at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoronicotinimidamide hydrochloride typically involves the reaction of 6-fluoronicotinic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with an amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Fluoronicotinimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dehydrating Agents: Thionyl chloride, phosphorus oxychloride.
Nucleophiles: Various amines and other nucleophilic reagents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Fluoronicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential antibacterial and antibiofilm properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoronicotinimidamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluorine atom’s presence may influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
6-Fluoronicotinimidamide hydrochloride can be compared with other nicotinamide derivatives, such as:
- 6-Fluoronicotinic acid
- 6-Fluoronicotinamide
- 6-Fluoronicotinonitrile
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of the fluorine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
6-fluoropyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFLLXAEGTQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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